molecular formula C10H14FN B14751969 N,N-Diethyl-4-fluoroaniline CAS No. 347-39-7

N,N-Diethyl-4-fluoroaniline

Cat. No.: B14751969
CAS No.: 347-39-7
M. Wt: 167.22 g/mol
InChI Key: BLGCFZZVFXBRSW-UHFFFAOYSA-N
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Description

Structurally, it consists of an aniline backbone substituted with a fluorine atom at the para-position and two ethyl groups attached to the nitrogen atom. This compound is primarily utilized in organic synthesis, pharmaceuticals, and materials science due to its electron-withdrawing fluorine substituent and sterically hindered amine group, which influence its reactivity and stability .

Properties

CAS No.

347-39-7

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

N,N-diethyl-4-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

BLGCFZZVFXBRSW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-4-fluoroaniline can be synthesized through several methods. One common method involves the alkylation of 4-fluoroaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-diethyl-4-fluoronitrosoaniline using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of this compound derivatives with different functional groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

N,N-Diethyl-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-fluoroaniline exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Diethyl-4-fluoroaniline with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications/Notes References
This compound C₁₀H₁₄FN 167.22 -N(Et)₂, -F (para) Liquid Pharmaceutical intermediates
N,N-Diethyl-4-fluoro-2-nitroaniline C₁₀H₁₂FN₂O₂ 212.22 -N(Et)₂, -F (para), -NO₂ (ortho) Solid Nitration studies; agrochemicals
N,N-Diallyl-4-fluoroaniline C₁₂H₁₄FN 207.25 -N(allyl)₂, -F (para) Oil Palladium-catalyzed reactions
4-Fluoroaniline C₆H₆FN 111.12 -NH₂, -F (para) Liquid Metabolic studies; defluorination
N-(2,5-Dimethylhexan-2-yl)-4-fluoroaniline C₁₄H₂₁FN 222.32 Bulky alkyl chain, -F (para) Oil Steric hindrance studies

Structural and Functional Comparisons

Substituent Effects on Reactivity Electron-Withdrawing Groups: The para-fluorine in this compound enhances electrophilic substitution resistance compared to non-fluorinated analogues like 4-fluoroaniline. However, the addition of a nitro group (e.g., N,N-Diethyl-4-fluoro-2-nitroaniline) further reduces electron density, making the compound more reactive in nucleophilic substitutions . Steric Effects: Bulky substituents, such as the diallyl group in N,N-Diallyl-4-fluoroaniline, hinder access to the nitrogen lone pair, reducing nucleophilicity. In contrast, the ethyl groups in this compound provide moderate steric shielding while maintaining synthetic utility .

Physicochemical Properties

  • Solubility : The liquid state of This compound contrasts with the solid state of its nitro derivative, attributed to increased molecular symmetry and intermolecular forces in the latter .
  • Thermal Stability : Nitro-substituted derivatives (e.g., N,N-Diethyl-4-fluoro-2-nitroaniline ) exhibit higher thermal stability due to resonance stabilization of the nitro group .

Biological and Metabolic Behavior this compound is less prone to defluorination compared to 4-fluoroaniline, as the diethyl groups block metabolic N-acetylation pathways observed in the parent compound . 4-Fluoroaniline undergoes extensive para-hydroxylation and defluorination in rats, yielding metabolites like 4-acetamidophenol (paracetamol) .

Applications in Synthesis

  • This compound serves as a precursor in azo-dye synthesis (e.g., N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline ) due to its electron-rich aromatic ring .
  • N,N-Diallyl-4-fluoroaniline is used in hydroamination reactions, leveraging its allyl groups for cross-coupling chemistry .

Key Research Findings

  • Synthetic Yields : N,N-Diallyl-4-fluoroaniline is synthesized in 78% yield using allyl trimethylammonium chloride and Cs₂CO₃, highlighting efficient alkylation under mild conditions . In contrast, bulkier derivatives like N-(2,5-dimethylhexan-2-yl)-4-fluoroaniline achieve only 50% yield due to steric challenges .
  • Spectroscopic Data: Infrared (IR) spectra of this compound show characteristic C-F stretching at ~1100 cm⁻¹, while nitro derivatives exhibit NO₂ asymmetric stretching near 1520 cm⁻¹ .

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